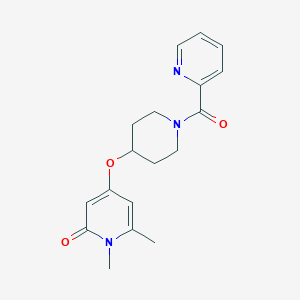

1,6-dimethyl-4-((1-picolinoylpiperidin-4-yl)oxy)pyridin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-dimethyl-4-((1-picolinoylpiperidin-4-yl)oxy)pyridin-2(1H)-one is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as PDP or Pyridinone Derivative P and is synthesized using a specific method.

Scientific Research Applications

Regioselectivity in Radical Bromination

The study by Thapa et al. (2014) on the regioselectivity of bromination in unsymmetrical dimethylpyridines underscores the impact of nitrogen within the pyridine ring on reaction pathways. This research could be relevant to understanding the chemical behavior of 1,6-dimethyl-4-((1-picolinoylpiperidin-4-yl)oxy)pyridin-2(1H)-one, particularly in reactions where regioselectivity plays a critical role in determining the outcome. The findings demonstrate how nitrogen's inductive effect influences bromination sites, potentially applicable in synthesizing derivatives of the compound for various research purposes (Thapa, Brown, Balestri, & Taylor, 2014).

Photocatalytic Degradation of Pollutants

Pichat (1997) explored the TiO2-UV process for mineralizing organic pollutants, including pyridine derivatives. Such studies are pertinent to environmental applications of pyridine-based compounds, offering a glimpse into how derivatives of this compound might be used or mitigated in environmental settings. The research highlights the complex pathways and by-products formed during photocatalytic degradation, relevant for designing environmentally friendly derivatives or assessing the environmental impact of similar compounds (Pichat, 1997).

Antioxidant Activity Analysis

The comprehensive review by Munteanu and Apetrei (2021) on analytical methods for determining antioxidant activity emphasizes the significance of pyridine derivatives in pharmacological research. This work could inform investigations into the antioxidant potential of this compound, guiding the development of assays to evaluate its efficacy as an antioxidant or its use in studying oxidative stress-related processes (Munteanu & Apetrei, 2021).

CNS Acting Drugs Synthesis

Saganuwan (2017) identified functional chemical groups in heterocycles, such as pyridine, that could serve as lead molecules for synthesizing compounds with central nervous system (CNS) activity. This research is directly relevant to the potential medical applications of this compound, suggesting pathways through which it might influence CNS functions or serve as a backbone for developing novel CNS therapeutics (Saganuwan, 2017).

properties

IUPAC Name |

1,6-dimethyl-4-[1-(pyridine-2-carbonyl)piperidin-4-yl]oxypyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3/c1-13-11-15(12-17(22)20(13)2)24-14-6-9-21(10-7-14)18(23)16-5-3-4-8-19-16/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESGACVQXMRPDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-Methoxyphenyl)-2-[(3-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2742359.png)

![2-Methyl-4-[[1-[2-(triazol-2-yl)ethyl]piperidin-3-yl]methoxy]pyridine](/img/structure/B2742362.png)

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-4-methylthiophene-2-carboxamide](/img/structure/B2742365.png)

![2-chloro-4-nitro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2742371.png)

![N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2742373.png)

![Methyl 2-[2-(3,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2742375.png)

![2-chloro-N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide](/img/structure/B2742382.png)